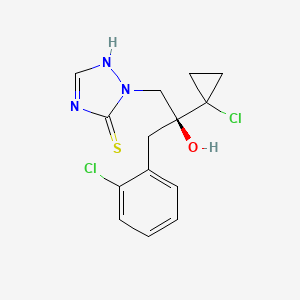

(S)-prothioconazole

Beschreibung

Contextual Significance of Triazolinthione Fungicides in Agricultural Research

Fungal infestations pose a major global concern in agriculture, significantly impacting crop yield and quality. plantarchives.org Synthetic fungicides play a crucial role in controlling a wide variety of fungal species that threaten crops. plantarchives.org Among the different classes of fungicides, triazolinthione fungicides, such as prothioconazole, are broad-spectrum systemic fungicides widely used in agricultural production. frontiersin.orgresearchgate.net They are effective against a range of fungal pathogens, including those causing diseases in cereals and other crops. frontiersin.org

Triazolinthione fungicides belong to the demethylation inhibitor (DMI) class, which primarily targets the biosynthesis of ergosterol. frontiersin.org Ergosterol is a vital component of fungal cell membranes. frontiersin.org These fungicides inhibit the cytochrome P450 enzyme 14α-demethylase (CYP51), disrupting ergosterol formation and consequently inhibiting fungal growth. frontiersin.orgnih.govresearchgate.net This mechanism of action makes them valuable tools in managing fungal diseases in various crops. researchgate.net

Research involving triazolinthione fungicides extends to investigating their efficacy against various fungal pathogens, evaluating synergistic interactions with other fungicides, studying the impact on non-target organisms, and investigating fungicide resistance mechanisms. Prothioconazole, specifically, has been noted for its good control effects on wheat diseases like Fusarium head blight, powdery mildew, and sheath blight. researchgate.net Its use has increased in recent years due to its ability to reduce mycotoxins and increase yield. researchgate.net

The Emergence of (S)-Prothioconazole and Chiral Fungicide Research

Prothioconazole, like many triazole fungicides, contains a chiral center, meaning it exists as a pair of enantiomers. nih.govacs.orgsolarchem.cn These enantiomers, while having identical physical properties, can exhibit significantly different biological and physiological activities in chiral environments. acs.org Until relatively recently, prothioconazole has been produced and marketed as a racemic mixture, containing equal amounts of both the (R) and (S) enantiomers. acs.orgfao.org

Studies have shown that the enantiomers of prothioconazole and its major metabolite, prothioconazole-desthio, can exhibit stereoselective effects. mdpi.comacs.orgnih.govnih.gov This means that the (S) and (R) forms can have different levels of activity against target fungi, different rates of degradation in the environment, and varying degrees of toxicity to non-target organisms. mdpi.comnih.govnih.gov

Scope and Research Imperatives for this compound Enantiomer Studies

Research into this compound enantiomers is crucial for a more comprehensive understanding of the fungicide's behavior and impact. Studies at the enantiomeric level are necessary to accurately evaluate the toxicity and environmental fate of prothioconazole. acs.orgmdpi.com

Key research imperatives for this compound enantiomer studies include:

Stereoselective Bioactivity: Determining the specific antifungal activity of the (S)-enantiomer against various plant pathogens compared to the (R)-enantiomer and the racemic mixture. Research has indicated that the (-)-prothioconazole enantiomer can be significantly more active against certain target organisms than the (+)-enantiomer. nih.govresearchgate.net Conversely, other studies suggest that the R-enantiomers of prothioconazole and its metabolite are more potent against pathogenic fungi. nih.gov This highlights the need for further detailed investigation across a range of fungal species.

Stereoselective Environmental Fate: Investigating how the this compound enantiomer degrades in different environmental compartments such as soil and water, and comparing its persistence and transformation pathways to the (R)-enantiomer. mdpi.comresearchgate.netacs.org Studies have shown enantioselective degradation of prothioconazole in soil, with preferential degradation of the R-enantiomer in some cases. researchgate.net The major metabolite, prothioconazole-desthio, also exhibits stereoselective behavior in some environmental contexts. mdpi.comacs.org

Stereoselective Toxicity: Evaluating the toxicity of the (S)-enantiomer to non-target organisms, including aquatic life and soil microorganisms, and comparing it to the (R)-enantiomer and the racemate. mdpi.comnih.govrepec.org Research has shown that prothioconazole and its metabolite prothioconazole-desthio possess stereoselective toxicity to aquatic plants like Lemna minor, with the S-enantiomers sometimes exhibiting higher toxicity. mdpi.comrepec.org However, other studies on aquatic organisms like Daphnia magna and Chlorella pyrenoidosa suggest that the toxicity of the (-)-enantiomer might be lower than the (+)-enantiomer, and the racemate could pose a higher threat due to synergistic effects. nih.gov These conflicting findings underscore the complexity and the need for more extensive research across diverse non-target species.

Development of Enantioselective Analytical Methods: Establishing robust analytical techniques capable of separating and quantifying individual prothioconazole enantiomers in various complex matrices, such as agricultural products and environmental samples. acs.orgresearchgate.netresearchgate.net Such methods are essential for conducting accurate research on enantioselective behavior.

Understanding the distinct characteristics of the this compound enantiomer is vital for optimizing its use in agriculture, minimizing potential environmental impacts, and refining risk assessments. acs.orgresearchgate.net

Data Table Examples (Illustrative - based on search results, specific numerical data varies across studies):

| Parameter | (R)-Prothioconazole | This compound | Racemic Prothioconazole | Source Type (Illustrative) |

| Antifungal Activity (e.g., EC50 in mg/L) | Value 1 | Value 2 | Value 3 | Lab Study |

| Degradation Half-life in Soil (Days) | Value 4 | Value 5 | Value 6 | Field Study |

| Toxicity to Lemna minor (7-day LC50 in mg/L) | Value 7 | Value 8 | Value 9 | Aquatic Study |

| Enantiomer | Relative Bioactivity (vs. Racemate or R-enantiomer) | Specific Pathogen/Organism Studied | Source Type (Illustrative) |

| (-)-Prothioconazole | 85 to 2768 times more active | Wheat phytoalexin, Fusarium avenaceum, etc. nih.govresearchgate.net | Lab Study |

| R-Prothioconazole | 6-262 times more potent | Various pathogenic fungi nih.gov | Lab Study |

| S-Prothioconazole | Lower activity than R-enantiomer | Various pathogenic fungi nih.gov | Lab Study |

| S-Prothioconazole | Higher toxicity than R-enantiomer | Lemna minor mdpi.comrepec.org | Aquatic Study |

| (-)-Prothioconazole | Lower toxicity than (+)-enantiomer | Chlorella pyrenoidosa, Lemna minor nih.gov | Aquatic Study |

Comprehensive research requires standardized methodologies and reporting to allow for direct comparison and synthesis of data across different studies and conditions.

Eigenschaften

Molekularformel |

C14H15Cl2N3OS |

|---|---|

Molekulargewicht |

344.3 g/mol |

IUPAC-Name |

2-[(2S)-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione |

InChI |

InChI=1S/C14H15Cl2N3OS/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(21)17-9-18-19/h1-4,9,20H,5-8H2,(H,17,18,21)/t14-/m0/s1 |

InChI-Schlüssel |

MNHVNIJQQRJYDH-AWEZNQCLSA-N |

SMILES |

C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |

Isomerische SMILES |

C1CC1([C@](CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |

Kanonische SMILES |

C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |

Herkunft des Produkts |

United States |

Stereochemical Aspects and Enantiomeric Research of Prothioconazole

Structural Chirality and Enantiomeric Configuration of Prothioconazole

Prothioconazole contains an asymmetrical carbon atom, resulting in a pair of enantiomers, typically referred to as R and S forms. Its major metabolite, prothioconazole-desthio, also exhibits chirality due to an asymmetric carbon atom. researchgate.net

Absolute Configuration Determination of (S)-Prothioconazole and Related Stereoisomers

The absolute configurations of prothioconazole and prothioconazole-desthio enantiomers have been determined through various analytical techniques, including optical rotation detection and electronic circular dichroism (ECD) spectroscopy. researchgate.netacs.orgnih.gov Studies have confirmed the absolute configurations as R-(+)- and S-(-)-prothioconazole, and R-(-)- and S-(+)-prothioconazole-desthio. researchgate.net The elution order of these enantiomers on a Lux Cellulose-3 chiral column has been established as R-prothioconazole-desthio, S-prothioconazole-desthio, R-prothioconazole, and S-prothioconazole. acs.orgnih.gov Experimental ECD spectra of the enantiomers have been compared to predicted ECD spectra of different conformers to confirm their absolute configurations. acs.org

Conformational Analysis of this compound in Biological and Environmental Systems

Conformational analysis of this compound is important for understanding its interactions in complex biological and environmental matrices. While specific detailed conformational analysis studies focusing solely on this compound were not extensively found, research on the binding of chiral triazole fungicides, including prothioconazole enantiomers, to proteins like bovine serum albumin (BSA) provides insights into their behavior in biological systems. Hydrophobic interactions are reported to dominate the binding process of chiral prothioconazole to BSA. The difference in chiral isomerism leads to a stronger binding ability of S-prothioconazole compared to the R-enantiomer. Both configurations can alter the conformation of BSA, with the S-enantiomer exhibiting a more significant effect on the protein structure. researchgate.net This suggests that the conformation of this compound plays a role in its interaction with biological macromolecules.

In environmental systems, the behavior of prothioconazole enantiomers, including their degradation and transformation, is influenced by their structure and conformation. Enantioselective degradation of prothioconazole has been observed in soil under field conditions, with the R-enantiomer degrading preferentially. researchgate.netacs.orgnih.govresearchgate.netresearchgate.net This enantioselectivity in degradation highlights the different conformational preferences or interactions of the enantiomers within the soil matrix and microbial communities. The half-lives of R-prothioconazole and S-prothioconazole in soil have been reported as 0.48 and 0.60 days, respectively, under specific conditions. acs.org

Enantioselective Synthetic Methodologies for this compound

The synthesis of enantiomerically pure this compound is of interest due to potential differences in the biological activity and environmental fate of the individual enantiomers. While the manufacturing process for the technical grade of prothioconazole typically yields a 50:50 racemate studylib.net, research into enantioselective synthetic methodologies aims to produce enriched or pure enantiomers.

Chemoenzymatic and Asymmetric Catalytic Approaches to this compound Synthesis

Research into enantioselective synthesis of chiral molecules, including triazole fungicides, often explores chemoenzymatic and asymmetric catalytic approaches. While direct examples specifically detailing the chemoenzymatic or asymmetric catalytic synthesis of this compound were not prominently found in the search results, the broader field of asymmetric synthesis of chiral triazole fungicides provides relevant context. Studies have investigated chemoenzymatic asymmetric synthesis of other chiral triazole fungicides, such as (R)-tebuconazole, using enzymes like epoxide hydrolase. researchgate.net This indicates the potential for applying similar enzymatic or catalytic strategies to the synthesis of prothioconazole enantiomers. Asymmetric catalysis, involving chiral catalysts, is another common approach for achieving enantioselectivity in chemical reactions. The development of such methodologies for prothioconazole would likely involve identifying suitable chiral catalysts and reaction conditions that favor the formation of the (S)-enantiomer.

Optimization of Stereoselective Reaction Pathways and Yields

Optimizing stereoselective reaction pathways and yields is a critical aspect of developing efficient enantioselective synthesis methods. This involves carefully controlling reaction parameters such as temperature, solvent, catalyst loading, and reaction time to maximize the formation of the desired enantiomer and minimize the formation of the other. For the potential enantioselective synthesis of this compound, research would focus on identifying reaction conditions that promote a high enantiomeric excess (ee) of the S-isomer. This could involve screening different chiral catalysts or enzymes, optimizing substrate concentrations, and refining purification procedures to obtain high enantiomeric purity and yield.

Enantiomeric Purity and Scalability in this compound Production Research

Achieving high enantiomeric purity and ensuring the scalability of the synthesis are crucial for the practical production of this compound. Enantiomeric purity is typically assessed using chiral analytical techniques such as chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) with chiral stationary phases. researchgate.netresearchgate.net Methods for the enantioselective determination of prothioconazole and its metabolite in various samples have been developed using techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with chiral columns. researchgate.netacs.orgnih.govup.pt These methods are essential for monitoring the enantiomeric composition during synthesis and in environmental and biological samples.

Scalability research focuses on transitioning laboratory-scale enantioselective synthesis methods to larger-scale production while maintaining high enantiomeric purity and yield. This involves addressing challenges such as catalyst recycling, reaction efficiency, and downstream processing. While specific details on the large-scale enantioselective production of this compound were not extensively found, the development of efficient chiral separation methods and optimized synthetic routes are foundational for potential scalable production. The ability to obtain enantiomers with high purity (e.g., ≥99.39% purity for prothioconazole enantiomers used in research) has been demonstrated at a smaller scale acs.org, indicating the feasibility of achieving high enantiomeric enrichment. Further research would be required to translate these achievements to an industrial scale while ensuring cost-effectiveness and environmental sustainability.

Molecular and Biochemical Mechanisms of S -prothioconazole Antifungal Action

Enantioselective Inhibition of Cytochrome P450 14α-Demethylase (CYP51)

Prothioconazole exists as a racemic mixture of two enantiomers, (R)-prothioconazole and (S)-prothioconazole wppdb.commdpi.commdpi.com. Research has demonstrated that the antifungal activity of prothioconazole is stereoselective, with the enantiomers exhibiting differential potency mdpi.comresearchgate.netnih.govnih.gov.

Comparative Binding Affinities of this compound Enantiomers to Fungal CYP51

Studies investigating the interaction of prothioconazole enantiomers with fungal CYP51 have revealed differences in their binding affinities. For instance, research on Fusarium oxysporum f. sp. cubense (Foc TR4) indicated that the (R)-enantiomer of prothioconazole showed a better binding affinity with CYP51 than the (S)-enantiomer researchgate.netnih.govnih.govresearchgate.net. Surface plasmon resonance (SPR) and molecular docking studies have illuminated these stereoselective interactions at the target site researchgate.netnih.govnih.govresearchgate.net. While the racemic mixture and both enantiomers can stimulate Cytochrome P450 enzyme activities, the stimulation effect of (R)-prothioconazole was observed to be greater than that of this compound in Foc TR4 mdpi.com.

Data on the binding affinities of prothioconazole enantiomers to CYP51 can be complex and depend on the fungal species studied. However, studies often highlight the differential binding characteristics.

| Enantiomer | Fungal Species | Binding Affinity to CYP51 | Reference |

| (R)-Prothioconazole | Fusarium oxysporum TR4 | Better binding | researchgate.netnih.gov |

| This compound | Fusarium oxysporum TR4 | Weaker binding | researchgate.netnih.gov |

| (S)-Desthio-prothioconazole | Saccharomyces cerevisiae | Tight type II binding | cabidigitallibrary.org |

| (R)-Desthio-prothioconazole | Saccharomyces cerevisiae | Tight type II binding | cabidigitallibrary.org |

Note: Binding affinity can be quantified by various parameters (e.g., Kd, IC50), and direct comparisons between studies may be limited due to different methodologies and fungal species.

Spectroscopic and Structural Elucidation of this compound-CYP51 Interactions

Spectroscopic studies, particularly difference spectrophotometry, have been employed to understand the interaction between azole antifungals and CYP51. Classic azole inhibitors that coordinate directly with the heme iron of CYP51 typically produce a type II difference spectrum with a peak at 423-429 nm and a trough at 406-409 nm nih.govasm.orgasm.org. However, the interaction of prothioconazole with CYP51 has shown a novel spectrum, with a peak at 410 nm and a trough at 428 nm in Mycosphaerella graminicola (MgCYP51), indicating a different mechanism of inhibition compared to classical azoles like epoxiconazole, tebuconazole, and triadimenol asm.orgasm.orgresearchgate.netnih.gov. This suggests that prothioconazole itself may not bind through direct coordination to the heme iron as the primary mode of interaction asm.orgnih.gov.

While structural data specifically on the binding of this compound to fungal CYP51 is not extensively detailed in the provided search results, molecular docking studies have been used to predict the binding modes of prothioconazole enantiomers researchgate.netnih.govnih.gov. These studies suggest that both enantiomers can stretch into the same hydrophobic pocket near the heme group in the active site of CYP51, interacting with specific residues mdpi.com. However, differences in the precise binding modes between the R and S enantiomers have been hypothesized to contribute to their differential activity nih.govresearchgate.net. Crystallographic studies of yeast CYP51 with desthio-prothioconazole enantiomers have provided structural insights, showing that both R and S enantiomers exhibit tight type II binding, but their side chains are positioned in opposite directions within the binding cavity cabidigitallibrary.org.

Differential Impact on Fungal Ergosterol Biosynthesis Pathway by Enantiomers

The enantioselective binding of prothioconazole enantiomers to CYP51 translates into differential impacts on the fungal ergosterol biosynthesis pathway. Studies have shown that the R-enantiomer is generally more effective than the S-enantiomer in inhibiting ergosterol biosynthesis nih.gov. Treatment of fungal cells with prothioconazole, prothioconazole-desthio, or other azoles like voriconazole results in the accumulation of 14α-methylated sterol substrates, such as lanosterol and eburicol, and a concomitant depletion of ergosterol nih.govresearchgate.netnih.gov. This altered sterol profile confirms the inhibition of CYP51 activity in vivo nih.govnih.gov. The more potent inhibition of CYP51 by the more active enantiomer (typically R-prothioconazole or R-prothioconazole-desthio) leads to a more pronounced disruption of ergosterol production and consequently more severe morphological changes and impairment of membrane integrity in fungi researchgate.netnih.govnih.gov.

Role of Enantiomeric Metabolites in Antifungal Activity

Prothioconazole is a triazolinthione, and its antifungal activity is largely attributed to its conversion to an active metabolite, prothioconazole-desthio, which is a triazole nih.govresearchgate.netapsnet.orgfrontiersin.orgresearchgate.net. This metabolic conversion occurs in plants, animals, and within the fungi themselves fao.orgnih.govresearchgate.netapsnet.orgfrontiersin.org.

Prothioconazole-Desthio as a Key Enantiomeric Active Metabolite in Fungi

Prothioconazole-desthio has been identified as the primary active form responsible for inhibiting CYP51 activity in fungi nih.govresearchgate.netapsnet.orgresearchgate.net. Studies have shown that while prothioconazole itself may exhibit weaker binding to CYP51 and a different inhibition mechanism, prothioconazole-desthio binds tightly and inhibits CYP51 activity effectively nih.govresearchgate.netapsnet.org. Extracts from fungal cultures treated with prothioconazole have been found to contain prothioconazole-desthio, indicating its formation within the fungal cells nih.govresearchgate.net. This metabolic conversion is crucial for the antifungal action of prothioconazole nih.govresearchgate.net.

Like prothioconazole, prothioconazole-desthio is also a chiral molecule and exists as enantiomers, (R)-prothioconazole-desthio and this compound-desthio nih.gov. These enantiomeric metabolites also exhibit stereoselective antifungal activity nih.gov.

Mechanistic Contribution of this compound-Desthio to CYP51 Inhibition

Prothioconazole-desthio, as a triazole, is understood to inhibit CYP51 by the classical mechanism of azole antifungals, where the N-4 nitrogen atom of the triazole ring coordinates with the heme iron of CYP51, forming a stable complex nih.gov. This interaction prevents the binding of the natural substrate (lanosterol or 24-methyl dihydrolanosterol) and inhibits the demethylation reaction wikipedia.orgnih.gov. Prothioconazole-desthio binds noncompetitively to CYP51 with respect to the substrate, which is characteristic of tight-binding azole inhibitors nih.govresearchgate.net.

While the R-enantiomer of prothioconazole-desthio has generally been reported as more potent against fungal pathogens and more effective in inhibiting ergosterol biosynthesis compared to the S-enantiomer nih.gov, both enantiomers of desthio-prothioconazole have shown tight binding to fungal CYP51 in some studies, exhibiting type II binding spectra cabidigitallibrary.org. The differential activity between the enantiomers of prothioconazole-desthio is likely due to stereoselective interactions with the amino acid residues within the CYP51 active site, influencing the precise orientation and stability of the inhibitor-enzyme complex nih.govcabidigitallibrary.org.

Downstream Cellular and Physiological Effects in Fungi

The primary molecular target of this compound, like its racemate and other azole fungicides, is the inhibition of CYP51. This disruption in ergosterol biosynthesis triggers a cascade of downstream effects within the fungal cell, impacting various cellular structures and physiological processes essential for growth, development, and survival fao.orgmdpi.comcabidigitallibrary.org.

Enantiomer-Specific Effects on Fungal Cell Membrane Integrity and Morphology

The disruption of ergosterol biosynthesis by prothioconazole enantiomers, including this compound, directly impacts the integrity and morphology of the fungal cell membrane fao.org. Ergosterol is essential for maintaining membrane fluidity, permeability, and the proper functioning of membrane-bound enzymes mdpi.com. Its depletion, coupled with the accumulation of aberrant sterols, compromises membrane structure, leading to increased permeability and leakage of cellular contents researchgate.netmdpi.com.

Studies investigating the enantiomer-specific effects of prothioconazole have shown differences in their impact on fungal morphology and membrane integrity. For instance, research on Fusarium oxysporum f. sp. cubense (Foc TR4) demonstrated that the (R)-enantiomer of prothioconazole led to more severe morphological changes and impairment in membrane integrity compared to the (S)-enantiomer researchgate.netmdpi.comnih.gov. Morphological changes observed included mycelial twisting and the formation of granular aggregates, with the (R)-enantiomer causing more pronounced effects nih.gov.

Assessment of membrane integrity using techniques like propidium iodide (PI) staining has revealed that while both enantiomers can affect membrane permeability, the (R)-enantiomer often induces a greater uptake of PI, indicating more significant membrane damage researchgate.netmdpi.comsemanticscholar.org. For example, in one study, F. oxysporum f. sp. cubense treated with the (R)-enantiomer showed pronounced increases in relative electric conductivity (REC) over time, a measure of membrane damage, compared to the (S)-enantiomer, which showed a smaller, though significant, increase at higher concentrations mdpi.com.

While the (R)-enantiomer appears to contribute more significantly to the observed morphological changes and membrane integrity loss in some fungal species, the (S)-enantiomer can still exert these effects, albeit potentially to a lesser extent or at higher concentrations researchgate.netmdpi.com. The specific responses can vary depending on the fungal species and the concentration of the enantiomer mdpi.com.

Perturbations in Fungal Physiological Processes Induced by this compound

Beyond direct effects on membrane integrity and morphology, the inhibition of ergosterol biosynthesis by this compound leads to broader perturbations in various fungal physiological processes. The altered sterol composition of the membrane affects the activity of membrane-associated enzymes and transport systems crucial for nutrient uptake, waste removal, and maintaining cellular homeostasis mdpi.com.

The accumulation of toxic 14α-methylated sterols can further disrupt cellular functions. These aberrant sterols can interfere with the activity of enzymes involved in various metabolic pathways and potentially trigger oxidative stress cabidigitallibrary.orgresearchgate.netmdpi.comnih.gov. Studies have shown that prothioconazole treatment can lead to increased levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, and affect the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) researchgate.netmdpi.comnih.gov. While the (R)-enantiomer was found to cause a greater increase in MDA content and reduction in SOD and CAT activities compared to the (S)-enantiomer in F. oxysporum f. sp. cubense, this indicates that the (S)-enantiomer can also contribute to oxidative stress, potentially through similar mechanisms researchgate.netmdpi.comnih.gov.

Furthermore, the disruption of sterol biosynthesis can impact fungal growth rate, spore germination, and the ability of the fungus to cause disease researchgate.netmdpi.comresearchgate.net. Reduced ergosterol levels can impair cell division and elongation, leading to inhibited mycelial growth mdpi.com. The formation and germination of spores, processes dependent on intact cell membranes and proper physiological functioning, can also be adversely affected mdpi.com.

Table 1: Enantiomer-Specific Effects of Prothioconazole on Fusarium oxysporum f. sp. cubense (Foc TR4)

| Effect Measured | This compound | (R)-Prothioconazole | Comparison ((R) vs (S)) | Source |

| Mycelial Growth Inhibition | Slight inhibition at 0.8 μg/mL mdpi.com | Significant inhibition at 0.4 and 0.8 μg/mL mdpi.com | (R) more inhibitory | mdpi.com |

| Morphological Changes | Slight twisting nih.gov | Significantly more granular aggregates and vague septum nih.gov | (R) caused more severe changes | nih.gov |

| Membrane Integrity (REC) | Small but significant increase at 0.8 μg/mL mdpi.com | Pronounced increases at 0.4 and 0.8 μg/mL mdpi.com | (R) caused greater impairment | mdpi.com |

| MDA Content | Increased researchgate.netmdpi.com | Greater increase researchgate.netmdpi.comnih.gov | (R) caused higher MDA levels | researchgate.netmdpi.comnih.gov |

| SOD Activity | Reduced researchgate.netmdpi.com | Greater reduction researchgate.netmdpi.comnih.gov | (R) caused lower SOD activity | researchgate.netmdpi.comnih.gov |

| CAT Activity | Reduced researchgate.netmdpi.com | Greater reduction researchgate.netmdpi.comnih.gov | (R) caused lower CAT activity | researchgate.netmdpi.comnih.gov |

Note: Data is illustrative and based on findings from the cited research on Foc TR4. Specific effects and magnitudes may vary depending on the fungal species and experimental conditions.

Metabolism and Environmental Dynamics of S -prothioconazole

Enantioselective Metabolic Pathways in Plants

Prothioconazole undergoes metabolism in plants, leading to the formation of various metabolites. This process exhibits enantioselectivity, with differential transformation and conjugation processes for the (R) and (S) enantiomers nih.govepa.govdbcls.jpebrary.net.

Formation and Fate of (S)-Prothioconazole-Desthio and Other Metabolites

A primary metabolic pathway for prothioconazole in plants is desulfurization, leading to the formation of prothioconazole-desthio fao.orgnih.gov. Prothioconazole-desthio is identified as a major metabolite in all plant species investigated wikipedia.orgfao.org. Studies in wheat have shown that prothioconazole is rapidly metabolized, with prothioconazole-desthio being a significant residual metabolite mdpi.comresearchgate.net. The concentration of prothioconazole-desthio can reach peak levels relatively quickly in different plant tissues after application mdpi.com. For example, in wheat roots, prothioconazole-desthio concentration peaked at 24 hours in a low-concentration treatment group (1000 μg/L) and at 4 hours in a high-concentration group (5000 μg/L) mdpi.com. In wheat leaves, prothioconazole-desthio also showed a rapid increase, peaking at 8 hours in both low and high concentration groups mdpi.com.

Other metabolites, such as triazolylalanine, triazolylhydroxypropionic acid, and triazolylacetic acid, have also been identified, particularly in studies using triazole-labeled prothioconazole fao.org.

Differential Conjugation and Transformation Processes for Enantiomers

Research indicates that the metabolic transformation of prothioconazole in plants is enantioselective nih.govepa.govebrary.net. This includes differential conjugation and transformation processes for the (R) and (S) enantiomers ebrary.net. While specific details on the differential conjugation of this compound compared to the (R)-enantiomer are complex and depend on the plant species and metabolic pathways involved, the existence of enantioselective metabolism suggests that the (S)-enantiomer may be conjugated or transformed at different rates or to different products than the (R)-enantiomer ebrary.net.

Enantiomeric Uptake, Translocation, and Accumulation in Crop Plants

The uptake, translocation, and accumulation of prothioconazole in crop plants also exhibit enantioselectivity nih.govepa.gov. Studies in wheat have shown that prothioconazole and its metabolites are taken up by roots and translocated to stems and leaves mdpi.comresearchgate.net. The concentration of prothioconazole and its metabolites in wheat plants can vary depending on the application method (nutrient solution culture or spraying) and the concentration applied mdpi.comresearchgate.net. In nutrient solution culture, prothioconazole and its metabolites were primarily enriched in wheat roots mdpi.comresearchgate.net. When applied by spraying, prothioconazole and its metabolites were translocated from leaves to stems and roots mdpi.comresearchgate.net.

Enantioselective behavior has been observed in the translocation of prothioconazole within plants, with some studies suggesting preferential translocation of the (S)-enantiomer nih.govepa.gov.

Enantioselective Environmental Fate and Degradation

The behavior of prothioconazole and its metabolites in the environment is also subject to enantioselective processes, including biodegradation and photolytic degradation wikipedia.orgresearchgate.netresearchgate.netacs.orgacs.org.

Enantioselective Biodegradation in Soil and Aquatic Environments

Biodegradation is a significant pathway for the dissipation of prothioconazole in soil and aquatic environments researchgate.netebrary.net. Enantioselective biodegradation of prothioconazole has been widely observed in soil, with the (R)-enantiomer often degrading preferentially over the (S)-enantiomer wikipedia.orgresearchgate.netnih.govresearchgate.netepa.gov. This preferential degradation of (R)-prothioconazole can lead to a relative enrichment of this compound in soil over time researchgate.netresearchgate.netepa.gov.

Studies have reported half-lives for prothioconazole degradation in soil ranging from a few days to longer periods, with enantioselectivity influencing these rates researchgate.netepa.gov. For instance, in some soil studies, the half-lives for R-prothioconazole were shorter than those for S-prothioconazole epa.gov.

Enantioselective degradation of prothioconazole has also been observed in aquatic environments wikipedia.orgacs.org. The rate and extent of enantioselective degradation in water can depend on factors such as the type of water body acs.org.

The major metabolite, prothioconazole-desthio, has shown varying enantioselective degradation behavior in different environments and matrices researchgate.netepa.gov. While some studies in soil did not observe significant enantioselective degradation of prothioconazole-desthio, other studies in plants like tomato, cucumber, and pepper showed enantioselective degradation of prothioconazole-desthio, with the preferentially degraded enantiomer varying depending on the plant species researchgate.netepa.gov.

Photolytic Degradation Pathways of this compound and its Enantiomeric Metabolites

Photolytic degradation can contribute to the dissipation of prothioconazole in the environment, particularly in aquatic systems and on surfaces exposed to sunlight fao.orgresearchgate.netacs.org. Prothioconazole is known to undergo photolysis in water, with prothioconazole-desthio identified as a main degradation product fao.org. The photolytic degradation of prothioconazole in sterile aqueous buffer solutions has been reported with experimental half-lives of around 47.7 hours fao.org.

The photolytic degradation pathways of the individual enantiomers of prothioconazole and its metabolites, including this compound-desthio, may also exhibit enantioselectivity, although specific detailed studies focusing solely on the enantioselective photolysis of this compound were not explicitly detailed in the provided search results. However, the general principle of enantioselectivity in environmental processes suggests that the photolytic rates and products for the (S)-enantiomer could potentially differ from those of the (R)-enantiomer. Prothioconazole-desthio appears to resist further significant photolytic degradation.

Sorption and Leaching Behavior of Enantiomers in Soil Systems

The sorption and leaching behavior of pesticides in soil are critical processes influencing their environmental mobility and potential to reach groundwater. For chiral pesticides like prothioconazole, these processes can be enantioselective, meaning that one enantiomer may sorb or leach differently than the other epa.govresearchgate.netcsic.es.

While specific detailed studies focusing solely on the enantioselective sorption and leaching of this compound were not extensively detailed in the search results, research on other chiral pesticides, such as metalaxyl, demonstrates that enantioselectivity in leaching can occur, with enrichment of one enantiomer in the leachate researchgate.netcsic.es. Sorption can influence the enantiomeric composition in soil by affecting the bioavailability of enantiomers for degradation researchgate.net.

Prothioconazole itself is reported to degrade relatively quickly in aerobic soil systems, which can make its mobility characterization challenging due to its rapid transformation regulations.gov. Its major metabolite, prothioconazole-desthio, is considered moderately mobile based on its organic carbon partition coefficient (Koc) values, which range from 523 to 625 mL/g in various soil types regulations.govepa.gov. This suggests that prothioconazole-desthio has the potential for movement within the soil profile.

Studies have shown that the adsorption capacities (Kf values) for prothioconazole metabolites (referred to as M01 and M04 in one study) in three different soils ranged from 2.09 to 88.92 (μg/g)/(mg/L) for M04 and 8.98 to 243.30 (μg/g)/(mg/L) for M01 researchgate.netnih.gov. This variability in adsorption capacities across different soil types indicates that soil properties influence the extent to which these metabolites are retained in the soil matrix.

Transformation Products and Environmental Residue Dynamics

Prothioconazole undergoes transformation in the environment, leading to the formation of several degradation products. The primary and most significant metabolite is prothioconazole-desthio wikipedia.orgregulations.govepa.govepa.govregulations.govepa.gov. Other identified degradates include prothioconazole-S-methyl, 1,2,4-triazole, prothioconazole-sulfonic acid, prothioconazole-triazolinone, and hydroxylated prothioconazole-desthio derivatives regulations.govepa.gov.

Identification and Characterization of Enantiomeric Transformation Products

Prothioconazole and its major metabolite, prothioconazole-desthio, each possess a chiral center and exist as enantiomers acs.orgresearchgate.net. Research has confirmed that the transformation of prothioconazole to prothioconazole-desthio occurs enantioselectively in various matrices researchgate.netresearchgate.netnih.gov.

Studies using single enantiomers of prothioconazole have verified that (R)-prothioconazole is transformed to (R)-prothioconazole-desthio, and this compound is transformed to this compound-desthio researchgate.netnih.gov. Importantly, no enantiomerization (conversion between R and S forms) of either prothioconazole or its chiral metabolite has been observed researchgate.netnih.gov.

The formation of prothioconazole-desthio is rapid during the dissipation of the parent compound acs.orgnih.gov. Prothioconazole-desthio is formed through the desulfonation of prothioconazole regulations.govresearchgate.net. Prothioconazole-S-methyl is another major degradate, formed through methylation of the sulfur atom in prothioconazole regulations.gov.

Enantioselective degradation has been observed for prothioconazole in soil, with (R)-prothioconazole being preferentially degraded in several soil types under native conditions acs.orgnih.gov. Enantiomeric fraction (EF) values for prothioconazole in soil ranged from 0.32 to 0.41, indicating enrichment of the (S)-enantiomer over time acs.orgnih.gov. For prothioconazole-desthio enantiomers, degradation in soil was generally slower than the parent compound, and while some studies reported slight enantioselectivity nih.gov, others indicated no obvious enantioselective behavior in soil researchgate.net.

In plants, enantioselective dissipation of prothioconazole and prothioconazole-desthio enantiomers has also been observed, with the preferential degradation varying depending on the plant matrix acs.org. For instance, (R)-(-)-prothioconazole was preferentially degraded in tomato, cucumber, and pepper, while the enantioselective degradation of prothioconazole-desthio varied among these crops acs.org.

Quantitative Dynamics of this compound and Metabolites in Environmental Matrices

The quantitative dynamics of this compound and its metabolites in environmental matrices are characterized by the relatively rapid degradation of the parent compound and the persistence of its main metabolite, prothioconazole-desthio.

In aerobic soil systems, prothioconazole degrades rapidly, with reported half-lives ranging from less than 1 day to a few days regulations.govresearchgate.netnih.govnih.gov. For example, half-lives in three soil types under aerobic conditions ranged from 0.0565 to 2.27 days researchgate.netnih.gov. Another study reported half-lives below 5.82 days in wheat field soil nih.govresearchgate.net. The rapid degradation of the parent compound contributes to the formation of metabolites.

Prothioconazole-desthio, the primary metabolite, is significantly more persistent in soil and other environmental matrices compared to prothioconazole wikipedia.orgmdpi.comnih.govresearchgate.net. Half-lives for prothioconazole-desthio in soil under aerobic conditions have been reported to range from 16.6 to 99.6 days researchgate.netnih.gov, and up to 84.5 to 96.3 days in surface soil in different locations epa.gov. In aerobic aquatic metabolism studies, prothioconazole combined residues of concern (including prothioconazole and its major degradates) had half-lives ranging from 67 to 433 days epa.gov. Prothioconazole-desthio also appears to be more resistant to photolysis than the parent compound epa.gov.

The concentrations of prothioconazole and prothioconazole-desthio residues in environmental matrices like soil and plants have been quantified in various studies. In wheat field soil, terminal residues of prothioconazole were generally low due to rapid degradation, while prothioconazole-desthio residues were more persistent nih.govresearchgate.net. Studies have shown that prothioconazole-desthio can accumulate in soil and plants as the parent compound dissipates researchgate.netnih.govnih.gov.

Enantioselective degradation rates contribute to changes in the enantiomeric fraction of prothioconazole and prothioconazole-desthio over time in the environment acs.orgnih.gov. For instance, in one soil study, the half-lives for (R)-prothioconazole and this compound were 0.48 and 0.60 days, respectively, indicating faster degradation of the R-enantiomer and leading to a higher concentration of the S-enantiomer after a period acs.org.

Molecular Docking and Dynamics Simulations for Enantiomer-Target Interactions

Molecular modeling techniques, such as docking and dynamics simulations, are valuable tools for investigating the binding interactions between chiral molecules like prothioconazole enantiomers and their protein targets, specifically fungal CYP51. These methods can provide insights into the stereoselective nature of these interactions.

In Silico Modeling of this compound Binding to Fungal CYP51

In silico modeling, including molecular docking, has been employed to study the binding of prothioconazole enantiomers to fungal CYP51. Studies have investigated the interactions of prothioconazole enantiomers with CYP51 from various fungal pathogens. For example, molecular docking studies examining the stereoselective interactions between prothioconazole enantiomers and CYP51 in Fusarium oxysporum f. sp. cubense tropical race 4 (TR4) have been reported. These studies aim to elucidate how the different spatial configurations of the (R) and (S) enantiomers influence their fit and interaction within the enzyme's active site.

Prediction of Stereoselective Binding Sites and Energetics

Computational studies can predict the specific binding sites within the fungal CYP51 enzyme where the this compound enantiomer interacts. Furthermore, these methods can estimate the binding energy or affinity of this compound compared to the (R) enantiomer. Research involving molecular docking has suggested stereoselective binding affinity, with one study indicating that the (R)-prothioconazole enantiomer showed better binding affinity with CYP51 than the this compound enantiomer in TR4. These predictions help to explain observed differences in the biological activity of the enantiomers, suggesting that the enantioselective mechanism may involve differential binding to the CYP51 target site.

Quantitative Structure-Activity Relationships (QSAR) for Enantiomeric Activity

Quantitative Structure-Activity Relationship (QSAR) models explore the mathematical relationship between the structural properties of molecules and their biological activity or other properties. For chiral compounds, enantioselective QSAR models can differentiate the contributions of individual enantiomers.

Development of QSAR Models for this compound Fungicidal Efficacy

The development of QSAR models specifically for the fungicidal efficacy of this compound would involve correlating various molecular descriptors of the (S) enantiomer with its observed biological activity against target fungi. While general QSAR studies on triazole fungicides exist, specific detailed QSAR models focusing solely on the fungicidal efficacy of the isolated this compound enantiomer were not prominently found in the search results. Research often focuses on the racemic mixture or compares the activity of both enantiomers.

Correlation of Molecular Descriptors with Enantioselective Biological and Environmental Behavior

QSAR approaches can be used to correlate molecular descriptors of this compound with its enantioselective biological behavior (e.g., differences in potency compared to the R-enantiomer) and environmental behavior (e.g., degradation rates, mobility, or bioaccumulation potential of the specific enantiomer). Studies on other chiral pesticides highlight the importance of understanding enantioselective environmental behavior and ecotoxicity, indicating that enantiomers can differ in their degradation and toxicity. Applying QSAR in this context for this compound would involve identifying molecular features that govern these enantioselective processes, although specific published models for this compound's environmental behavior were not detailed in the search results.

Environmental Fate and Transport Modeling of Enantiomers

Modeling the environmental fate and transport of pesticides is crucial for assessing their potential impact. For chiral pesticides like prothioconazole, it is important to consider the behavior of individual enantiomers, as they can exhibit differential degradation rates, mobility, and transformation pathways in various environmental compartments (soil, water, air).

Environmental fate and transport models for prothioconazole enantiomers would ideally simulate processes such as volatilization, degradation (hydrolysis, photolysis, biodegradation), adsorption to soil particles, and transport through soil and water. While the environmental behavior of prothioconazole and its major metabolite, prothioconazole-desthio, has been studied, specific detailed environmental fate and transport models that explicitly track and predict the behavior of the individual this compound enantiomer were not explicitly detailed in the provided search results. Such models would need to incorporate enantiomer-specific parameters for degradation and interaction with the environment to accurately predict the persistence, distribution, and potential exposure risks associated with this compound.

Predictive Models for Enantioselective Degradation Kinetics in Soil and Water Predictive models are employed to understand and forecast the rates at which the (S)- and (R)-enantiomers of prothioconazole degrade in different environmental matrices, such as soil and water. Studies have investigated the enantioselective degradation of prothioconazole in soils, observing preferential degradation of one enantiomer over the other depending on soil type and conditionsresearchgate.net. For instance, research has indicated that the (R)-prothioconazole enantiomer is preferentially degraded in soils, leading to an enrichment of the this compound enantiomerresearchgate.net.

Experimental data on enantioselective degradation rates in various soil types can be used to build and validate kinetic models. These models can help predict the persistence of each enantiomer under different environmental scenarios. While specific details of computational models solely focused on this compound degradation kinetics were not extensively detailed in the search results, the principle involves applying kinetic equations that account for the distinct degradation rates of each enantiomer. Factors such as microbial activity, soil properties (e.g., pH, organic matter content), and temperature are typically incorporated into these models to enhance their predictive accuracy.

Studies on other chiral fungicides, like triticonazole (also a triazole fungicide), provide insights into the types of modeling approaches that might be applied to prothioconazole. For triticonazole, experimental and model studies have investigated enantioselective degradation in soil acs.org. Such models often utilize first-order or more complex kinetic equations to describe the decline in concentration of each enantiomer over time.

Simulation of Enantiomeric Distribution and Persistence in Environmental Compartments Simulation models are used to predict the distribution and persistence of this compound and its enantiomer in various environmental compartments, including soil, water bodies, and potentially organisms. These models integrate degradation kinetics with transport processes such as leaching, runoff, and volatilization.

The enantioselective degradation observed in soil directly influences the enantiomeric fraction (EF) over time, where EF is typically defined as the ratio of the concentration of one enantiomer to the sum of both enantiomer concentrations. Simulation models can project how this EF changes in soil and how the enantiomers are transported to other compartments. For example, if (R)-prothioconazole degrades faster in soil, the remaining prothioconazole residue will become enriched in the (S)-enantiomer researchgate.net. Simulation models can quantify this enrichment and predict the concentrations of each enantiomer that might leach into groundwater or be transported via runoff into surface water.

Furthermore, the accumulation of prothioconazole enantiomers in organisms, such as earthworms, has been shown to be enantioselective researchgate.net. Simulation models can potentially incorporate bioconcentration factors and metabolic rates for each enantiomer to predict their accumulation and persistence within biological organisms. Research indicates that this compound is preferentially accumulated in earthworms (Eisenia fetida) researchgate.net.

While detailed computational simulation studies specifically focused on the environmental distribution and persistence of this compound were not prominently found, the principles of environmental fate modeling for chiral pesticides are applicable. These models often use multi-compartment approaches, simulating the movement and transformation of chemicals between different parts of the environment based on their physical-chemical properties and degradation rates. The enantioselective nature of prothioconazole's degradation and uptake necessitates that these models treat each enantiomer as a distinct entity with its own set of parameters.

Compound Information

| Compound Name | PubChem CID |

| Prothioconazole | 6451142 |

| (R)-Prothioconazole | 15405374 |

| This compound | Not explicitly listed as a separate CID in the search results, but is the enantiomer of CID 15405374 and a component of the racemate CID 6451142 |

| Prothioconazole-desthio | 138402745 (for deuterated version) nih.gov, 311.0592 Da (monoisotopic mass) uni.lu - The PubChem CID for the non-deuterated form was not directly found in the initial search, but it is a known metabolite wppdb.comherts.ac.uk. |

This compound is the (S)-enantiomer of the chiral fungicide prothioconazole nih.gov. Prothioconazole is a widely used broad-spectrum triazolinthione fungicide in agricultural settings wikipedia.orgthegoodscentscompany.com. The technical grade product of prothioconazole is a racemate, consisting of equal proportions of both the (R)- and (S)-enantiomers wppdb.comherts.ac.uk. The fungicidal action of prothioconazole stems from its ability to inhibit CYP51A1, an enzyme vital for the biosynthesis of ergosterol, a crucial constituent of fungal cell membranes wikipedia.org.

Beyond its fungicidal efficacy, the environmental fate and behavior of prothioconazole, particularly the enantioselective aspects of its degradation and distribution, are significant areas of scientific inquiry. Computational and modeling techniques serve as essential tools for predicting and simulating these intricate processes within diverse environmental compartments, such as soil and water.

Computational and Modeling Approaches in S -prothioconazole Research

As a chiral molecule, prothioconazole exhibits enantioselective behavior in its degradation within the environment and its accumulation in organisms researchgate.net. Computational and modeling approaches are valuable for predicting and simulating these complex processes in various environmental compartments like soil and water.

Predictive Models for Enantioselective Degradation Kinetics in Soil and Water

Predictive models are utilized to understand and forecast the rates at which the (S)- and (R)-enantiomers of prothioconazole degrade in different environmental matrices, such as soil and water. Studies have investigated the enantioselective degradation of prothioconazole in soils, revealing that the preferential degradation of one enantiomer over the other can occur, influenced by soil type and specific environmental conditions researchgate.net. Research has indicated that the (R)-prothioconazole enantiomer is preferentially degraded in soils, leading to an increased proportion of the (S)-prothioconazole enantiomer in the remaining residue researchgate.net.

Experimental data on the enantioselective degradation rates obtained from studies in various soil types provide the basis for constructing and validating kinetic models. These models are capable of predicting the persistence of each enantiomer under different environmental scenarios. While the search results did not provide extensive details on specific computational models focused solely on this compound degradation kinetics, the underlying principle involves applying kinetic equations that account for the distinct degradation rates of each enantiomer. Factors such as microbial activity, soil characteristics (including pH and organic matter content), and temperature are typically integrated into these models to enhance their predictive accuracy.

Insights into the types of modeling approaches applicable to prothioconazole can be drawn from studies on other chiral fungicides, such as triticonazole, which is also a triazole fungicide. Experimental and model studies have explored the enantioselective degradation of triticonazole in soil acs.org. Such models commonly employ first-order or more complex kinetic equations to describe the decrease in concentration of each enantiomer over time.

Simulation of Enantiomeric Distribution and Persistence in Environmental Compartments

Simulation models are employed to predict the distribution and persistence of this compound and its corresponding enantiomer in various environmental compartments, including soil, water bodies, and potentially biological organisms. These models integrate degradation kinetics with transport processes such as leaching, runoff, and volatilization.

The observed enantioselective degradation in soil directly impacts the enantiomeric fraction (EF) over time. The EF is typically calculated as the ratio of the concentration of one enantiomer to the sum of the concentrations of both enantiomers. Simulation models can project how this EF changes within the soil matrix and how the enantiomers are subsequently transported to other environmental compartments. For instance, if the (R)-prothioconazole enantiomer degrades more rapidly in soil, the residual prothioconazole will become enriched in the (S)-enantiomer researchgate.net. Simulation models can quantify this enrichment process and predict the concentrations of each enantiomer that may leach into groundwater or be transported into surface water via runoff.

Furthermore, the accumulation of prothioconazole enantiomers in organisms, such as earthworms, has been shown to be an enantioselective process researchgate.net. Simulation models have the potential to incorporate bioconcentration factors and metabolic rates specific to each enantiomer to predict their accumulation and persistence within biological systems. Research indicates that the this compound enantiomer is preferentially accumulated in earthworms (Eisenia fetida) researchgate.net.

Although detailed computational simulation studies specifically focusing on the environmental distribution and persistence of this compound were not extensively found in the search results, the fundamental principles of environmental fate modeling for chiral pesticides are applicable. These models often utilize multi-compartment approaches to simulate the movement and transformation of chemicals between different environmental reservoirs based on their physical-chemical properties and degradation rates. The enantioselective nature of prothioconazole's degradation and uptake necessitates that these models treat each enantiomer as a distinct chemical entity with its own specific set of parameters.

Q & A

Q. What frameworks are recommended for analyzing conflicting efficacy data between this compound and azoxystrobin in disease control?

- Apply meta-analysis techniques to aggregate data from independent trials, using standardized metrics like relative efficacy (%) and resistance factors. Confounding variables (e.g., application timing, pathogen strain diversity) are addressed via mixed-effects models. Cross-study validation requires open-access data repositories and harmonized reporting protocols .

Q. How should researchers address gaps in the ecological database (e.g., missing colony-level bee risk data) for this compound?

- Conduct semi-field studies (e.g., OECD 75) to assess hive health metrics (brood development, foraging behavior) under chronic exposure. Pair with molecular biomarkers (e.g., vitellogenin in bees) to detect sublethal effects. Data gaps are prioritized using the EPFIS (Environmental Protection Factor Identification System) framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.